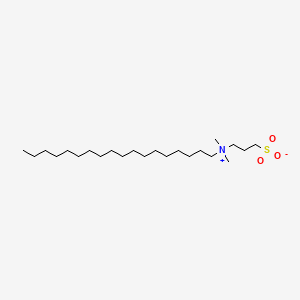

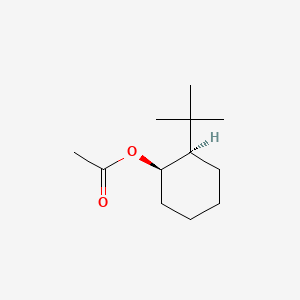

cis-2-tert-Butylcyclohexyl acetate

Overview

Description

Cis-2-tert-Butylcyclohexyl acetate (C2TBA) is an organic compound with the molecular formula C13H24O2. It is a colorless liquid with a mild odor. C2TBA is used in the synthesis of various pharmaceuticals, cosmetics, and food additives. It is also used as a solvent for various organic compounds. C2TBA is a versatile compound with a wide range of applications in the laboratory and in industry.

Scientific Research Applications

1. Importance in Perfumery and Fragrance Industry

cis-2-tert-Butylcyclohexyl acetate and its derivatives are significant in the perfumery and fragrance industry. For instance, 4-tert-butylcyclohexyl acetate, derived from 4-tert-butylcyclohexanol, is a commercial synthetic fragrance used extensively, with the cis-isomer being a more potent odorant than the trans-isomer. This isomer is obtained through the acetylation of the corresponding alcohol, highlighting its role in creating fragrances with a more potent odor (Shimizu et al., 2022). Additionally, the synthesis of commercial fragrances like leather cyclohexanol and woody acetate, which involve mixtures of cis- and trans-isomers, further emphasizes the importance of these compounds in functional perfumery applications (Tentori et al., 2020).

2. Role in Stereoselective and Enantioselective Synthesis

This compound and related compounds are crucial in stereoselective and enantioselective synthesis processes. For example, the diastereoselective and enantioselective lipase-catalyzed hydrolysis of stereoisomeric acetates demonstrates the compound's potential in obtaining high enantiomeric excesses in chemical synthesis (Bidjou et al., 2002). Similarly, in the field of organometallic chemistry, reactions involving cis- and trans-4-tert-butylcyclohexyl bromides and mercuric bromides illustrate the utility of these compounds in understanding stereochemical properties and reactivities of organic compounds (Alexandrou, 1966).

Mechanism of Action

Safety and Hazards

Cis-2-tert-Butylcyclohexyl acetate is classified as hazardous to the aquatic environment with long-term effects (H411). It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to approved disposal site, in accordance with local regulations . It should be kept away from heat, sparks, open flames, and hot surfaces. Personal protective equipment should be used as required .

Biochemical Analysis

Biochemical Properties

cis-2-tert-Butylcyclohexyl acetate plays a role in various biochemical reactions, particularly those involving esterases. Esterases are enzymes that hydrolyze ester bonds, converting esters into their corresponding alcohols and acids. In the case of this compound, esterases catalyze its hydrolysis to produce cis-2-tert-Butylcyclohexanol and acetic acid. This interaction is crucial for the metabolism and detoxification of ester compounds in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes related to metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with esterases and other biomolecules. Upon entering the cell, this compound binds to esterases, leading to its hydrolysis into cis-2-tert-Butylcyclohexanol and acetic acid. This reaction not only detoxifies the compound but also generates metabolites that can participate in further biochemical reactions. The binding interactions with esterases are highly specific, ensuring efficient hydrolysis of the ester bond .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of metabolic activity and gene expression. These effects are dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and alterations in metabolic pathways. Threshold effects have been observed, where a certain dosage level triggers a marked change in the compound’s impact on biological systems .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis by esterases. The resulting metabolites, cis-2-tert-Butylcyclohexanol and acetic acid, can enter various metabolic pathways. cis-2-tert-Butylcyclohexanol can be further oxidized to produce cis-2-tert-Butylcyclohexanone, which can participate in additional biochemical reactions. The involvement of cofactors such as NAD+ and NADH is essential for these metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interaction with transport proteins. The compound can accumulate in lipid-rich regions due to its hydrophobic nature. Transporters such as ATP-binding cassette (ABC) transporters may facilitate the movement of this compound across cellular membranes, influencing its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to the endoplasmic reticulum and lipid droplets, where it may exert its effects on lipid metabolism and storage. Post-translational modifications, such as acetylation, can also affect the targeting and function of this compound within cells .

properties

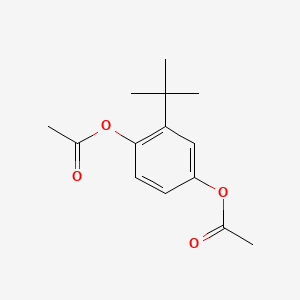

| { "Design of the Synthesis Pathway": "The synthesis of cis-2-tert-Butylcyclohexyl acetate can be achieved through the esterification of cis-2-tert-Butylcyclohexanol with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "cis-2-tert-Butylcyclohexanol", "Acetic anhydride", "Catalyst (such as sulfuric acid or p-toluenesulfonic acid)", "Dichloromethane", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve cis-2-tert-Butylcyclohexanol (1 equivalent) and a catalytic amount of catalyst (0.1-0.5 equivalent) in dichloromethane.", "Step 2: Slowly add acetic anhydride (1.1-1.2 equivalent) to the reaction mixture while stirring at room temperature.", "Step 3: Allow the reaction to proceed for 4-6 hours at room temperature or until TLC analysis indicates complete consumption of starting material.", "Step 4: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate in water to the reaction mixture while stirring.", "Step 5: Extract the product with dichloromethane and wash the organic layer with water.", "Step 6: Dry the organic layer with anhydrous sodium sulfate and filter the solution to remove any solid impurities.", "Step 7: Concentrate the solution under reduced pressure to obtain cis-2-tert-Butylcyclohexyl acetate as a colorless liquid with a fruity odor." ] } | |

CAS RN |

20298-69-5 |

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

[(1S,2S)-2-tert-butylcyclohexyl] acetate |

InChI |

InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3/t10-,11+/m1/s1 |

InChI Key |

FINOAUDUYKVGDS-MNOVXSKESA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CCCC[C@H]1C(C)(C)C |

SMILES |

CC(=O)OC1CCCCC1C(C)(C)C |

Canonical SMILES |

CC(=O)OC1CCCCC1C(C)(C)C |

Other CAS RN |

20298-69-5 |

physical_description |

Pellets or Large Crystals; Liquid |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there any known safety concerns related to the use of cis-2-tert-Butylcyclohexyl acetate in fragrances?

A: The abstract does not delve into the safety profile of this compound []. Safety assessments for fragrance materials typically involve evaluating potential for skin sensitization, allergenicity, and other toxicological endpoints. It is crucial to consult relevant safety data sheets and regulatory guidelines before utilizing this compound in any application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.